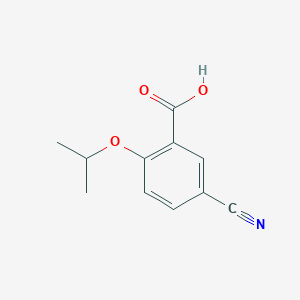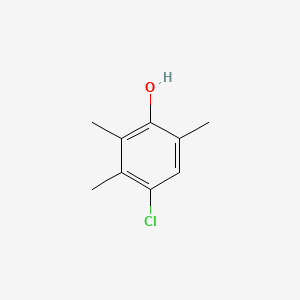
10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE involves multiple steps, typically starting from simpler steroid precursors. The synthetic routes often include oxidation and reduction reactions, as well as various substitution reactions to introduce the hydroxymethyl and methyl groups at specific positions on the steroid backbone . Industrial production methods may involve the use of biocatalysts or microbial fermentation to achieve the desired transformations efficiently .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The ketone groups at positions 3 and 17 can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4 . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, particularly in hormone-related treatments, is ongoing.
Industry: It is used in the production of various steroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE involves its interaction with specific enzymes and receptors in the body. It acts as a potent inhibitor of steroid isomerase, an enzyme involved in the biosynthesis of androgens and estrogens . This inhibition affects the production of these hormones, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar compounds include:
Androstenedione: A precursor to both testosterone and estrogen, with a similar steroid backbone.
Estrane-3,17-dione: Another steroid with a similar structure but different functional groups, leading to distinct biological activities.
1,4-Androstadiene-3,17-dione:
The uniqueness of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE lies in its specific functional groups and their positions on the steroid backbone, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3 |
Clave InChI |
XGUHPTGEXRHMQQ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3S,4S)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8787657.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B8787673.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-2-iodo-1-[(2-iodophenyl)sulfonyl]-](/img/structure/B8787675.png)

![tert-Butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8787689.png)



![3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787727.png)

